molecular formula C14H26N4O4S B12993926 tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate

tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate

Cat. No.: B12993926
M. Wt: 346.45 g/mol
InChI Key: PGMYAZKIPHOQKE-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrazole ring

Preparation Methods

The synthesis of tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the isopropylsulfonyl group. The final steps involve the attachment of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (3-(4-amino-3-(isopropylsulfonyl)-1H-pyrazol-1-yl)propyl)carbamate include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications.

Properties

Molecular Formula

C14H26N4O4S

Molecular Weight

346.45 g/mol

IUPAC Name

tert-butyl N-[3-(4-amino-3-propan-2-ylsulfonylpyrazol-1-yl)propyl]carbamate

InChI

InChI=1S/C14H26N4O4S/c1-10(2)23(20,21)12-11(15)9-18(17-12)8-6-7-16-13(19)22-14(3,4)5/h9-10H,6-8,15H2,1-5H3,(H,16,19)

InChI Key

PGMYAZKIPHOQKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=NN(C=C1N)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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